- Biotransformation of citrus aromatics nootkatone and valencene by microorganisms, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429
Cas no 875290-71-4 (2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)-)
875290-71-4 structure
Product Name:2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)-
CAS No:875290-71-4
MF:C15H22O3
MW:250.333384990692
CID:5597196
Update Time:2023-08-23
2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Chemical and Physical Properties
Names and Identifiers
-
- (1S,7R,8aS)-7-[(1R)-1,2-Dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-2(1H)-naphthalenone
- 2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)-
-
- Inchi: 1S/C15H22O3/c1-10-13(17)7-6-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h4,6-7,10,12,16,18H,5,8-9H2,1-3H3/t10-,12-,14+,15+/m1/s1
- InChI Key: NBSVVLFADNHDAW-DWZYQQQCSA-N
- SMILES: O=C1C=CC2=CC[C@@]([H])([C@@](CO)(C)O)C[C@]2([C@@H]1C)C
2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Production Method
Production Method 1
Reaction Conditions
1.1R:NaBH4, R:CeCl3, S:EtOH, 1 h, rt
2.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et, S:PhMe, 15 min, -30°C; 1 h, -30°C
2.2R:KOH, S:H2O, S:MeOH, 12 h, rt
3.1S:H2O, 3 d, 30°C, pH 7.0
2.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et, S:PhMe, 15 min, -30°C; 1 h, -30°C
2.2R:KOH, S:H2O, S:MeOH, 12 h, rt
3.1S:H2O, 3 d, 30°C, pH 7.0
Reference
Production Method 2
Reaction Conditions
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
Reference
- Modification of valencene by bio- and chemical transformation, Natural Product Communications, 2013, 8(7), 859-862
Production Method 3
Reaction Conditions
1.1S:H2O, 5 d, 30°C, pH 7.0
Reference
- Biotransformation of citrus aromatics nootkatone and valencene by microorganisms, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429
Production Method 4
Reaction Conditions
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
Reference
- Modification of valencene by bio- and chemical transformation, Natural Product Communications, 2013, 8(7), 859-862
Production Method 5
Reaction Conditions
1.1R:NaBH4, R:CeCl3, S:EtOH, 1 h, rt
2.1S:H2O, 5 d, 30°C, pH 7.0
2.1S:H2O, 5 d, 30°C, pH 7.0
Reference
- Biotransformation of citrus aromatics nootkatone and valencene by microorganisms, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429
2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Raw materials
2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Preparation Products
- 1,2-Propanediol, 2-[(2R,7S,8S,8aS)-1,2,3,7,8,8a-hexahydro-7-hydroxy-8,8a-dimethyl-2-naphthalenyl]-, (2R)- (1613312-99-4)
- 2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- (875290-71-4)
- 1,2-Propanediol, 2-[(2R,7S,8S,8aS)-1,2,3,7,8,8a-hexahydro-7-hydroxy-8,8a-dimethyl-2-naphthalenyl]- (875553-24-5)
- 2(3H)-Naphthalenone, 6-(1,2-dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- (226547-04-2)
- 2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)- (114394-01-3)
- 2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- (114394-00-2)
- 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(2-hydroxy-1-methylethyl)-4,4a-dimethyl-, (4R,4aS,6R)- (875553-22-3)
- 1,2-Propanediol, 2-[(2R,8R,8aS)-1,2,3,7,8,8a-hexahydro-8,8a-dimethyl-2-naphthalenyl]- (875553-23-4)
- 2(1H)-Naphthalenone, 7-(1,2-dihydroxy-1-methylethyl)-4a,5,6,7,8,8a-hexahydro-1,4a-dimethyl-, (1S,4aS,7R,8aS)- (875553-25-6)
2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Related Literature
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